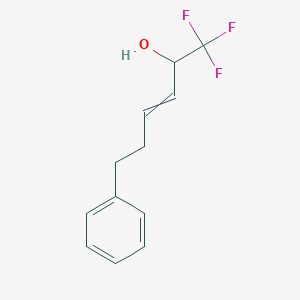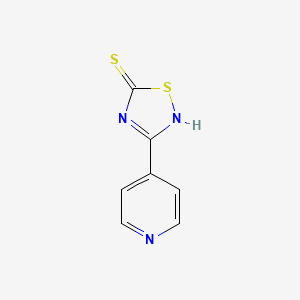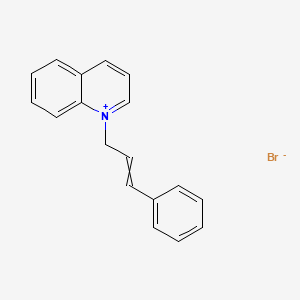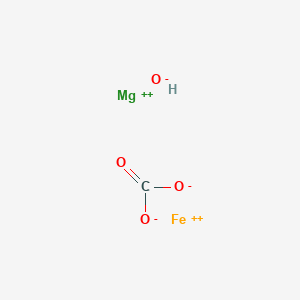
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of the benzenesulfonyl group and the chloromethyl group in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be synthesized through a multi-step process. One common method involves the sulfonylation of 3-methylindole with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by the chloromethylation of the resulting 1-(benzenesulfonyl)-3-methylindole using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts to increase the reaction rate and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include 1-(benzenesulfonyl)-2-(azidomethyl)-3-methyl-1H-indole, 1-(benzenesulfonyl)-2-(thiomethyl)-3-methyl-1H-indole, and 1-(benzenesulfonyl)-2-(alkoxymethyl)-3-methyl-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: Products include sulfinyl and sulfhydryl derivatives of the original compound.
科学研究应用
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. The benzenesulfonyl group can also participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be compared with other similar compounds such as:
1-(Benzenesulfonyl)-3-methylindole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-3-methylindole: Lacks the benzenesulfonyl group, which reduces its potential for hydrogen bonding and π-π interactions.
1-(Benzenesulfonyl)-2-methylindole:
The uniqueness of this compound lies in the combination of the benzenesulfonyl and chloromethyl groups, which provide a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
868081-89-4 |
|---|---|
分子式 |
C16H14ClNO2S |
分子量 |
319.8 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2-(chloromethyl)-3-methylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI 键 |
OMRZEMSSJOVIII-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)

methanethione](/img/structure/B12548969.png)

![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)





![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)


